Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate
Overview
Description
Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Benzofuran derivatives are found in a wide range of biological and pharmacological applications . They exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of benzofuran derivatives . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the one-pot etherification and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug design, targeting various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with applications in phototherapy.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness: Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group and carboxylate ester enhance its reactivity and potential for diverse applications compared to other benzofuran derivatives.
Properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-5-3-4-11(9-14)16-10-13-8-12(17(18)20-2)6-7-15(13)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYPHGPEUWSRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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